molecular formula C10H11F2N B1592139 2-(3,4-Difluorophenyl)pyrrolidine CAS No. 298690-75-2

2-(3,4-Difluorophenyl)pyrrolidine

Cat. No.: B1592139
CAS No.: 298690-75-2
M. Wt: 183.2 g/mol
InChI Key: SZPJRABUCTXGIN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a five-membered pyrrolidine ring substituted at the 2-position with a 3,4-difluorophenyl group. The compound is often utilized as a building block in medicinal chemistry due to its structural versatility and fluorine-enhanced physicochemical properties, such as improved metabolic stability and membrane permeability . Its hydrochloride salt form, (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS: 2177258-16-9), has a molecular weight of 219.66 g/mol and is supplied for research applications in high-purity grades . The stereochemistry of the compound (S-enantiomer) is critical for its interaction with chiral biological targets .

Properties

IUPAC Name

2-(3,4-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJRABUCTXGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617179
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298690-75-2
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-(3,4-Difluorophenyl)pyrrolidine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-(3,4-Difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrrolidine and Phenyl Rings

The biological activity and physicochemical properties of 2-(3,4-difluorophenyl)pyrrolidine are influenced by substituents on both the pyrrolidine ring and the fluorinated phenyl group. Key analogs and their properties are summarized below:

Table 1: Comparison of 2-(3,4-Difluorophenyl)pyrrolidine and Analogs
Compound Name Pyrrolidine Substituents Fluorophenyl Position Molecular Weight (g/mol) Biological Potency (Relative to Base Compound) Key Findings
2-(3,4-Difluorophenyl)pyrrolidine None (parent structure) 3,4-diF 183.21 (free base) Baseline High relevance in fluorinated drug scaffolds
3,3,4,4-Tetrafluoropyrrolidine (Compound 29) 3,3,4,4-tetrafluoro 3,4-diF (assumed) ~229.19 Similar to base compound (Compound 4) Fluorination enhances lipophilicity without compromising potency
2,5-Dimethylpyrrolidine (Compound 30) 2,5-dimethyl (cis/trans mix) 3,4-diF (assumed) ~183.27 Similar to base compound (Compound 4) Methyl groups improve steric bulk but retain activity
D-Proline derivative (Compound 31) Proline scaffold 3,4-diF (assumed) ~209.22 9-fold drop in potency Rigid proline ring disrupts target binding
2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide Sulfonamide-pyridine 3,4-diF 285.27 Not reported Sulfonamide group alters solubility and target selectivity
Key Observations:
  • Fluorine Substitution : The 3,4-difluorophenyl group is a common motif in analogs, contributing to enhanced electronic effects and metabolic stability. Tetrafluorinated pyrrolidine (Compound 29) retains potency, suggesting fluorine’s compatibility with biological targets .
  • Pyrrolidine vs. Proline : Replacing pyrrolidine with D-proline (Compound 31) reduces potency by 9-fold, highlighting the importance of pyrrolidine’s conformational flexibility .
  • Methyl Substituents : 2,5-Dimethylpyrrolidine (Compound 30) maintains activity, indicating tolerance for steric bulk in certain positions .

Complex Derivatives in Patents

Recent patents describe advanced derivatives with additional functional groups. For example:

  • (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester : Incorporates iodine and a fused bicyclic system, likely improving target affinity or pharmacokinetics .
  • 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline derivatives : Feature trifluoromethyl groups for increased hydrophobicity and receptor interaction .

Physicochemical and Stereochemical Considerations

  • Salt Forms : The hydrochloride salt of 2-(3,4-difluorophenyl)pyrrolidine (CAS: 2177258-16-9) improves aqueous solubility, a critical factor for bioavailability .
  • Stereochemistry : The (S)-enantiomer is explicitly synthesized, suggesting enantioselective activity in biological systems .

Biological Activity

2-(3,4-Difluorophenyl)pyrrolidine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a difluorophenyl group enhances the compound's lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 2-(3,4-difluorophenyl)pyrrolidine is C${10}$H${10}$F$_{2}$N, with a molecular weight of approximately 201.19 g/mol. Its structure includes a five-membered nitrogen-containing ring (pyrrolidine) and a difluorophenyl substituent that contributes to its biological profile.

Biological Activity Overview

The biological activity of 2-(3,4-difluorophenyl)pyrrolidine is influenced by its stereochemistry and structural characteristics. Pyrrolidine derivatives are known for their diverse biological properties, including:

  • Antiviral Activity : Some studies suggest that pyrrolidine derivatives may exhibit antiviral properties, potentially through mechanisms involving inhibition of viral replication or interference with viral entry into host cells.
  • Antiglycation Effects : Research has indicated that certain pyrrolidine derivatives can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications .
  • Ligand Properties : The compound's chiral nature allows it to act as a ligand in asymmetric catalysis, which may have implications for drug design and synthesis.

The mechanism by which 2-(3,4-difluorophenyl)pyrrolidine exerts its biological effects is not fully elucidated but may involve interactions with specific biological macromolecules. The difluorophenyl group can enhance binding affinity to target proteins or enzymes, influencing their activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3,4-difluorophenyl)pyrrolidine, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acidStructureContains a carboxylic acid group; potential for diverse activities.
4-FluoroprolidineStructureLacks a phenyl group; simpler structure but retains bioactivity.
3-(Trifluoromethyl)pyrrolidineStructureContains trifluoromethyl group; distinct electronic properties affecting reactivity.

Case Studies and Research Findings

  • Antiviral Studies : In vitro studies have demonstrated that derivatives of pyrrolidine can inhibit viral replication in cell cultures. Specific assays have shown that the presence of fluorine atoms significantly enhances antiviral activity compared to non-fluorinated analogs.
  • Antiglycation Activity : A study focused on pyrrolidine derivatives revealed that certain compounds could effectively inhibit AGE formation in bovine serum albumin-glucose assays. This suggests potential therapeutic applications for managing diabetes-related complications .
  • Synthesis and Catalysis : The chiral nature of 2-(3,4-difluorophenyl)pyrrolidine makes it an attractive candidate for use in asymmetric synthesis, particularly in the development of new catalysts for enantioselective reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)pyrrolidine
Reactant of Route 2
2-(3,4-Difluorophenyl)pyrrolidine

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